molecular formula C25H22N4O B6650373 N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)PROPANAMIDE

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)PROPANAMIDE

Cat. No.: B6650373
M. Wt: 394.5 g/mol
InChI Key: NFLOOEZCGAFMFT-UHFFFAOYSA-N
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Description

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)PROPANAMIDE: is a complex organic compound that features a benzimidazole ring, an indole ring, and a propanamide group

Properties

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-indol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c30-23(15-17-29-16-14-18-8-4-7-13-22(18)29)28-24(19-9-2-1-3-10-19)25-26-20-11-5-6-12-21(20)27-25/h1-14,16,24H,15,17H2,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLOOEZCGAFMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CCN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Indole Ring: The indole ring is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of Benzimidazole and Indole Rings: The benzimidazole and indole rings are coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction. This step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)ETHANAMIDE: Similar structure but with an ethanamide linker instead of propanamide.

    N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)BUTANAMIDE: Similar structure but with a butanamide linker instead of propanamide.

Uniqueness

The uniqueness of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(1H-INDOL-1-YL)PROPANAMIDE lies in its specific combination of benzimidazole and indole rings linked by a propanamide group, which imparts distinct chemical and biological properties compared to its analogs.

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